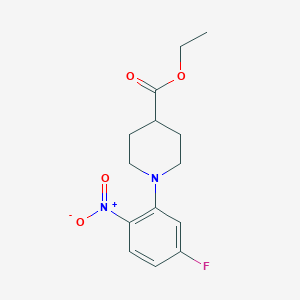

Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-9-11(15)3-4-12(13)17(19)20/h3-4,9-10H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUGHXJIJQUTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Nucleophilic Substitution and Diels–Alder Based Synthesis

One of the foundational approaches involves aromatic nucleophilic substitution (SNAr) reactions on fluorinated nitrobenzenes, followed by Diels–Alder cycloaddition to construct the piperidine core with the desired substituents.

Step 1: Synthesis of Nitroaryl Propenoates

- Aromatic fluorinated nitrobenzenes undergo nucleophilic substitution with dimethyl malonate, forming intermediates that are subsequently esterified with paraformaldehyde, potassium carbonate, and tetrabutylammonium iodide to yield nitroaryl propenoates.

- These intermediates are synthesized in high yields (up to 95%) and serve as key precursors for subsequent cyclization steps.

Step 2: Diels–Alder Cycloaddition

- The nitroaryl propenoates are coupled with suitable dienes, such as Danishefsky’s diene, to generate cycloadducts that contain the nitrophenyl and piperidine frameworks.

- Hydrolysis of silylated products yields the key cyclohexanone intermediates bearing the nitro and fluorine substituents.

Intramolecular Reductive Cyclization

The critical step involves the intramolecular reductive cyclization of the nitroaryl cyclohexanone derivatives to form the piperidine ring fused with the nitrophenyl group.

Reaction Conditions Optimization:

- The cyclization is optimized using potassium carbonate (K₂CO₃) as a base and N-methyl-2-pyrrolidone (NMP) as solvent.

- Microwave irradiation at 150°C significantly enhances yield and reaction efficiency.

- The ideal conditions involve 10 equivalents of K₂CO₃, a concentration of 0.01 M, and microwave heating for 15 minutes, resulting in yields up to 87%.

-

- The process likely proceeds via a nucleophilic attack facilitated by the base, leading to a Grob fragmentation, reduction of the nitro group, and ring closure to form the piperidine core.

Functionalization and Esterification

Post-cyclization modifications include esterification of the piperidine nitrogen and other functional group transformations to yield the target compound.

-

- Due to the poor nucleophilicity of the nitrogen atom, protection strategies involve acylation with Boc anhydride under strongly basic conditions (e.g., LiHMDS), leading to N-Boc derivatives.

-

- Esterification of the carboxylic acid group is achieved via standard methods, such as reaction with ethanol in the presence of acid catalysts or using ethyl chloroformate, to produce the ethyl ester.

Alternative Synthetic Routes

Additional methods include:

Condensation of p-Nitrophenylhydrazine with Ethyl Pyruvate:

- This route involves forming a hydrazone intermediate, followed by cyclization under acidic conditions to produce the nitrophenylpiperidine derivative, which can be further functionalized to the target compound.

Base-Mediated Reductive Cyclization of Nitroaryl Ketones:

- A recent approach involves the base-mediated reductive cyclization of nitrophenyl ketones tethered to cyclohexanone derivatives, leading to benzazocine structures that can be transformed into the desired piperidine derivatives.

Data Table: Summary of Key Preparation Methods

| Method | Key Reagents | Key Conditions | Yield | Remarks |

|---|---|---|---|---|

| Aromatic SNAr + Diels–Alder | Fluorinated nitrobenzenes, dimethyl malonate, Danishefsky’s diene | Reflux, hydrolysis | Up to 95% | High-yield precursor synthesis |

| Intramolecular Reductive Cyclization | Nitroaryl cyclohexanone, K₂CO₃, NMP | Microwave heating at 150°C | Up to 87% | Efficient ring closure |

| Hydrazine Condensation | p-Nitrophenylhydrazine, ethyl pyruvate | 20–60°C, 20–60 min | Variable | Alternative route to piperidine core |

| Base-Mediated Reductive Cyclization | Nitroaryl ketones | 100–150°C, microwave | Up to 87% | Recent innovative approach |

Research Findings and Notes

- The intramolecular reductive cyclization approach is the most efficient and scalable method, offering high yields and operational simplicity under microwave conditions.

- Protecting groups such as Boc are essential for handling the nitrogen atom during subsequent functionalization steps.

- The choice of solvent and base significantly influences the yield, with NMP and potassium carbonate being optimal.

- Structural modifications on the aromatic ring influence reactivity, with electron-withdrawing groups slightly reducing cyclization efficiency but still maintaining acceptable yields.

- Recent advances in base-mediated reductive cyclizations open new avenues for synthesizing complex benzazocine and piperidine frameworks with potential biomedical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Nitroso derivatives and nitrate esters.

Reduction Products: Amines and amides.

Substitution Products: Fluorinated derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the primary areas of research for this compound involves its antimicrobial properties . Studies have demonstrated that derivatives of ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate exhibit varying degrees of activity against several bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | Strong inhibition observed |

| Escherichia coli | 0.5 mg/mL | Moderate inhibition |

| Bacillus cereus | 0.75 mg/mL | Effective against biofilm formation |

| Pseudomonas aeruginosa | 1.0 mg/mL | Limited activity |

These findings indicate that modifications to the piperidine core can enhance antimicrobial efficacy, suggesting potential pathways for drug development targeting resistant bacterial strains.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that specific substitutions on the piperidine ring can significantly influence its biological activity. For instance, introducing electron-withdrawing groups at strategic positions has been shown to improve antimicrobial potency against various pathogens .

Pharmaceutical Applications

This compound is also being explored for its potential therapeutic applications in the pharmaceutical industry:

- Drug Development : The compound serves as a scaffold for designing new drugs targeting bacterial infections and other diseases.

- Therapeutic Agents : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms of action and efficacy in cancer models .

Case Study 1: Antimicrobial Evaluation

In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For example, one study reported a derivative displaying an MIC value as low as 0.25 mg/mL against Staphylococcus aureus, indicating strong potential for developing new antimicrobial agents.

Case Study 2: Modification Effects

Another important study focused on how different modifications at the piperidine core affected biological activity. It was found that certain substitutions enhanced both antibacterial activities and selectivity against resistant strains, emphasizing the importance of chemical modification in drug design .

Mechanism of Action

The compound exerts its effects through the inhibition of protein synthesis in target cells. The nitro group plays a crucial role in this mechanism, interfering with the ribosomal machinery and leading to cell death. The molecular targets include ribosomal proteins and enzymes involved in protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the piperidine nitrogen significantly impacts molecular weight, solubility, and stability. Key comparisons include:

Ethyl 1-(6-Morpholinopyrimidin-4-yl)Piperidine-4-Carboxylate

- Substituent: Morpholinopyrimidine group.

- Molecular Weight : 321.3 g/mol ([M+H]+ = 321).

- Key Data : LCMS retention time (Rt = 1.58 min), synthesized via nucleophilic substitution of a chloropyrimidine precursor with morpholine .

Ethyl 1-(2-Formylphenyl)Piperidine-4-Carboxylate (CAS 259683-56-2)

- Substituent : 2-Formylphenyl.

- Molecular Weight : ~259.28 g/mol.

- Key Data : Similarity score of 0.71 to the target compound, suggesting structural overlap but reduced steric bulk .

- Comparison : The aldehyde group may facilitate further derivatization (e.g., Schiff base formation), unlike the electron-deficient nitro-fluoro group.

Ethyl 1-(5-Bromopyridin-2-yl)Piperidine-4-Carboxylate (CAS 364794-70-7)

- Substituent : 5-Bromopyridinyl.

- Molecular Weight : 313.19 g/mol.

- Key Data : Bromine’s polarizability may increase intermolecular interactions, affecting crystallization behavior .

Ethyl 1-(4-Cyanopyridin-2-yl)Piperidine-4-Carboxylate (CAS 906352-67-8)

- Substituent: 4-Cyanopyridinyl.

- Molecular Weight : 259.31 g/mol.

- Key Data: The cyano group’s strong electron-withdrawing nature mimics the nitro group but with higher chemical stability .

Stability and Metabolic Considerations

- Nitro Group : May act as a prodrug moiety (reducible to amine or hydroxylamine in vivo) but poses stability risks (e.g., photodegradation) .

- Fluoro Group : Enhances metabolic stability and lipophilicity, common in CNS-targeting drugs.

- Comparison to Trifluoromethyl Derivatives : Compounds like ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate (CAS 956193-68-3) show higher stability and bioavailability due to the trifluoromethyl group’s inertness .

Data Table: Key Analogs and Properties

Biological Activity

Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-fluoro-2-nitrophenyl group. The presence of both a nitro group and a fluorine atom contributes to its chemical reactivity and biological activity. The compound can be synthesized through nitration, piperidine formation, and subsequent esterification processes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Protein Synthesis : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interfere with ribosomal machinery, ultimately causing cell death in target cells.

- Enzyme Interaction : this compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions, which may contribute to its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been reported to inhibit the growth of Candida glabrata, a pathogenic yeast known for its resistance to antifungal treatments. The mechanism involves disruption of cellular processes critical for yeast survival .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

- Cytotoxicity : In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values suggest that it operates at sub-micromolar concentrations, indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

- Mechanistic Insights : Western blot analyses revealed that treatment with this compound increases p53 expression levels and activates caspase-3 cleavage in MCF-7 cells, leading to apoptosis. This suggests that the compound may induce programmed cell death via the intrinsic apoptotic pathway .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to assess its unique biological profile:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate | Lacks fluorine atom | Moderate antibacterial activity |

| Ethyl 1-(5-fluoro-2-nitrobenzene)piperidine-4-carboxylate | Similar structure but different nitro position | Lower anticancer activity |

| Ethyl 1-(2-nitro-5-chlorophenyl)piperidine-4-carboxylate | Contains chlorine instead of fluorine | Reduced efficacy against cancer cells |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Anticancer Drug Development : A study focusing on structural modifications of similar compounds revealed that introducing electron-withdrawing groups like nitro significantly enhances anticancer activity .

- Antimicrobial Research : Investigations into the structure-activity relationship (SAR) have shown that modifications at the piperidine ring can lead to improved antibacterial properties against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate?

A common approach involves nucleophilic aromatic substitution (SNAr) between ethyl piperidine-4-carboxylate derivatives and activated aryl halides. For example, analogous syntheses use ethyl isonipecotate (ethyl piperidine-4-carboxylate) reacted with aryl halides (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like lithium diisopropylamide (LDA) to form intermediates . Optimization of reaction conditions (solvent polarity, temperature, and base strength) is critical to minimize side reactions such as over-alkylation or nitro group reduction. Post-reaction purification via column chromatography or recrystallization is often required to isolate the target compound .

Q. How can spectroscopic techniques validate the structure of this compound?

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., m/z 410.1931 [M+H]+ for a related piperidine-carboxylate derivative) and fragmentation patterns (e.g., loss of CH2NO4 or C7H6O3 groups) .

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR can resolve the piperidine ring conformation, aryl substitution patterns, and ester functionality. For example, splitting patterns in 1H NMR (e.g., δ 4.06 ppm for the ethyl ester -OCH2CH3) and coupling constants verify stereochemistry .

- X-ray Crystallography: Single-crystal X-ray diffraction (using programs like SHELXL) provides definitive proof of molecular geometry and substituent orientation .

Advanced Research Questions

Q. How can conflicting data on reaction yields be analyzed and resolved?

Discrepancies in reported yields may arise from variations in reaction conditions (e.g., solvent purity, catalyst loading, or moisture sensitivity). Systematic optimization via Design of Experiments (DoE) is recommended:

- Parameter Screening: Test solvents (tetrahydrofuran vs. toluene), bases (LDA vs. NaH), and temperatures.

- Kinetic Studies: Monitor reaction progress via TLC or in situ FTIR to identify side reactions (e.g., nitro group reduction under basic conditions).

- Scale-Up Considerations: Pilot-scale reactions may require adjusted stoichiometry or flow chemistry setups to maintain efficiency .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., DFT-simulated spectra) to assign absolute configurations.

- Crystallographic Data: Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can enhance enantiomeric resolution .

Q. How can this compound serve as a precursor in drug discovery pipelines?

The 5-fluoro-2-nitrophenyl moiety is a versatile pharmacophore for designing kinase inhibitors or antimicrobial agents. For example:

Q. What computational tools are recommended for predicting physicochemical properties?

- logP and Solubility: Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate partition coefficients and aqueous solubility.

- pKa Prediction: Software like MarvinSketch or Epik calculates ionization states, aiding in formulation studies.

- Docking Studies: Molecular docking (AutoDock Vina, Glide) can model interactions with biological targets (e.g., receptor binding pockets) .

Methodological Notes

- Synthetic Protocols: Prioritize anhydrous conditions for SNAr reactions to avoid hydrolysis of the ester group .

- Safety: Handle nitroaryl intermediates with care due to potential mutagenicity (refer to SDS for hazard classification, e.g., H302, H315 ).

- Data Validation: Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.